(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
Description
This compound is a bicyclic pyrrolo[3,4-c]pyridine derivative with a stereochemically defined (3aR,7aR) configuration. Key structural features include:
- Trifluoroacetyl group at position 5, contributing to electron-withdrawing effects and metabolic stability.
- Methyl carboxylate at position 7a, influencing solubility and esterase susceptibility.
The compound’s synthesis likely involves catalytic hydrogenation and chiral resolution steps, as seen in structurally related pyrrolo[3,4-c]pyridines .
Properties
Molecular Formula |
C18H21F3N2O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl (3aR,7aR)-2-benzyl-5-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C18H21F3N2O3/c1-26-16(25)17-7-8-23(15(24)18(19,20)21)11-14(17)10-22(12-17)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,17+/m1/s1 |
InChI Key |
NMVZSFYLNGFTSK-PBHICJAKSA-N |
Isomeric SMILES |
COC(=O)[C@]12CCN(C[C@H]1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: This step often involves the use of trifluoroacetic anhydride under controlled conditions.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Final Esterification: The carboxylate group is introduced through esterification reactions using suitable alcohols and acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and trifluoroacetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A : rac-Methyl (3aR,7aR)-5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Structure : Lacks benzyl and trifluoroacetyl groups; features a methyl group at position 3.
- Molecular Formula : C₁₀H₁₈N₂O₂ (Mol. weight: 198.27 g/mol; CAS: 817-78-7) .
- Key Differences :
Compound B : Ethyl 5-(2,2,2-Trifluoroacetyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
- Structure : Ethyl ester at 7a (vs. methyl in the target compound).
- Key Differences :
- Ethyl ester may confer slower hydrolysis rates compared to methyl esters.
- Similar trifluoroacetyl group at position 5 implies comparable electronic effects.
Compound C : Benzyl (3aR,7aR)-3-Oxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
- Structure : Benzyl ester at position 5 and a ketone at position 3.
- Synthesis : Produced via Pd/C-catalyzed hydrogenation (yield: 46%; ee: 100%) .
- Optical activity ([α]²²D = -13.5°) highlights enantioselective synthesis relevance .
Compound D : (3aR,7aR)-rel-1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic Acid, Hexahydro-7a-ethyl 5-(Phenylmethyl) Ester Hydrochloride
- Structure : Dicarboxylate (ethyl and benzyl esters) with hydrochloride salt.
- Molecular Formula : C₁₈H₂₅ClN₂O₄ (Mol. weight: 332.39 g/mol; CAS: 1217975-64-8) .
- Hydrochloride salt enhances aqueous solubility for biological testing .
Comparative Data Table
Key Findings from Research
Stereochemical Influence : Enantiopure analogs (e.g., Compound C) exhibit distinct optical activities ([α]²²D = ±10–13.5°), underscoring the importance of chiral resolution in pharmacological applications .
Substituent Effects :
- Trifluoroacetyl groups (target compound, Compound B) enhance metabolic stability but may increase toxicity risks .
- Benzyl groups (target compound, Compounds C, D) improve lipophilicity, favoring blood-brain barrier penetration .
Salt Forms : Hydrochloride salts (Compound D) are prioritized for in vitro assays due to improved solubility .
Biological Activity
The compound (3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a member of the pyrrolidine family and has garnered interest due to its potential biological activities. This article examines its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a pyrrolidine ring fused with an octahydro framework and various substituents that may influence its biological activity. The trifluoroacetyl group is particularly noteworthy for its potential effects on solubility and metabolic stability.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of pyrrolone derivatives, including compounds structurally related to this compound. For instance, derivatives have shown significant activity against Plasmodium falciparum, with some exhibiting sub-micromolar efficacy. The lead compound TDR32750 demonstrated a decrease in parasitemia of over 99% in mouse models when dosed intraperitoneally .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the C-ring of pyrrolones can enhance biological activity. For example:
- Substitutions : The introduction of small alkyl groups on the nitrogen of the pyrrolone ring has been tolerated well, improving potency.
- Ester vs. Amide : Replacing ester linkages with amide bonds generally led to decreased activity, suggesting that the ester may play a role in maintaining biological efficacy .
| Compound | EC50 (μM) | Notes |
|---|---|---|
| TDR32750 | 0.047 | Potent against P. falciparum K1 |
| Compound 56 | 0.014 | Enhanced potency with small alkyl substitution |
| Compound 57 | 0.099 | Significant decrease in parasitemia in vivo |
Case Study 1: Efficacy in Rodent Models
In a rodent model of malaria infection, compound 57 showed promising results with a significant reduction in parasitemia levels and an increase in survival rates when administered at a dosage of 50 mg/kg. However, it also exhibited low oral bioavailability attributed to metabolic instability and poor aqueous solubility .
Case Study 2: Metabolic Stability
Research into the metabolic pathways of related compounds has indicated that the trifluoroacetyl group may enhance metabolic stability compared to other substituents. This stability is crucial for maintaining therapeutic levels in vivo and minimizing rapid clearance from the body .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
